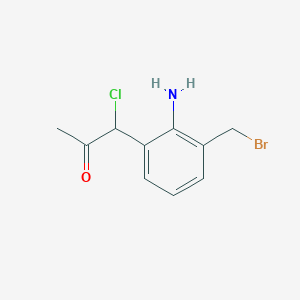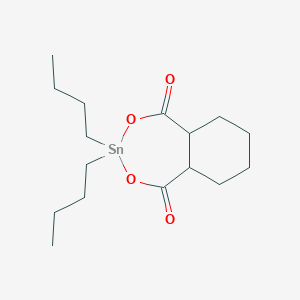
1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one typically involves the reaction of 2,3-bis(methylthio)benzaldehyde with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include:
Temperature: Typically maintained at low to moderate temperatures to prevent side reactions.
Solvent: Common solvents include dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.
Catalyst: In some cases, a catalyst such as pyridine may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, either batch or continuous processing methods may be employed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols to form corresponding amides or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioethers.
科学的研究の応用
1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Interaction with enzymes or receptors that are involved in various biochemical processes.
Pathways: Modulation of signaling pathways that regulate cellular functions such as proliferation, apoptosis, and differentiation.
類似化合物との比較
Similar Compounds
2-(4-Methylthio(methylsulfonyl)phenyl)-3-substitutedthiazolidin-4-ones: These compounds share the methylthio group and exhibit similar chemical reactivity.
4-(Methylthio)benzaldehyde: Another compound with a methylthio group, used in similar synthetic applications.
Uniqueness
1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one is unique due to the presence of both methylthio groups and a chloropropanone moiety, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H13ClOS2 |
|---|---|
分子量 |
260.8 g/mol |
IUPAC名 |
1-[2,3-bis(methylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H13ClOS2/c1-7(13)10(12)8-5-4-6-9(14-2)11(8)15-3/h4-6,10H,1-3H3 |
InChIキー |
WRGRBLTXMOHNDN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C(=CC=C1)SC)SC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14072125.png)

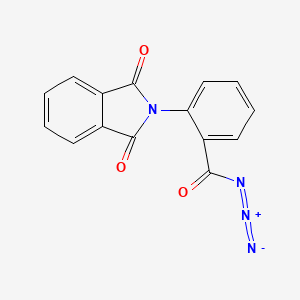
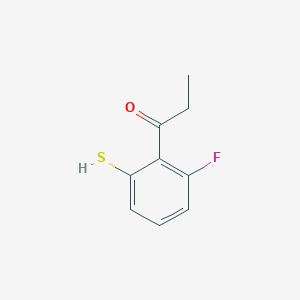
![4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene]](/img/structure/B14072145.png)
![Benzamide, N,N-bis[2-(benzoyloxy)ethyl]-](/img/structure/B14072151.png)
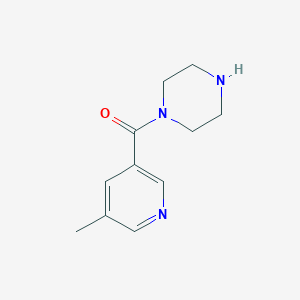
![7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B14072155.png)


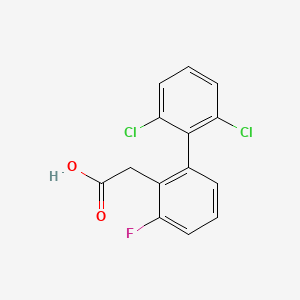
![Oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B14072189.png)
